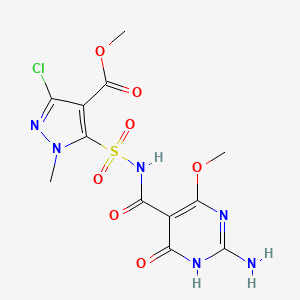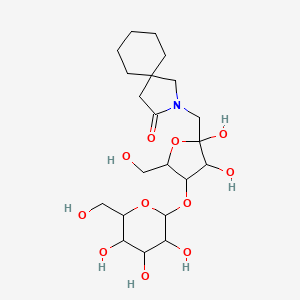
Gabapentine Lactose Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentine Lactose Adduct is a compound formed as an impurity during the stability studies of Gabapentin capsules. Gabapentin, known chemically as 1-(Aminomethyl)cyclohexaneacetic acid, is an analogue of gamma-aminobutyric acid (GABA) and is widely used for the treatment of epilepsy and other cerebral disorders . The this compound is formed due to the interaction between Gabapentin and lactose, an excipient used in the formulation .
Métodos De Preparación
The Gabapentine Lactose Adduct is primarily formed through the Maillard reaction and Amadori rearrangement during the manufacturing and storage of Gabapentin capsules . The synthetic route involves the reaction of Gabapentin with lactose under specific conditions of temperature and humidity. Industrial production methods focus on controlling these conditions to minimize the formation of this impurity .
Análisis De Reacciones Químicas
Gabapentine Lactose Adduct undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The adduct can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Aplicaciones Científicas De Investigación
Gabapentine Lactose Adduct has several scientific research applications:
Chemistry: It is used as a reference standard in the study of drug impurities and degradation products.
Biology: The compound is studied for its potential biological effects and interactions with other biomolecules.
Mecanismo De Acción
The mechanism of action of Gabapentine Lactose Adduct is not well understood. it is believed to interact with various molecular targets and pathways involved in the stability and efficacy of Gabapentin. The formation of the adduct may affect the bioavailability and therapeutic effects of Gabapentin by altering its chemical structure and stability .
Comparación Con Compuestos Similares
Gabapentine Lactose Adduct can be compared with other similar compounds:
Gabapentin-Phosphatidylcholine Conjugate: This compound is used to improve the bioavailability and therapeutic effects of Gabapentin by targeting specific enzymes in the brain.
Gabapentin-Pyridinecarboxylic Acid Cocrystals: These cocrystals are designed to enhance the chemical stability of Gabapentin under thermal and mechanical stress.
Gabapentin: The parent compound, Gabapentin, is widely used for the treatment of epilepsy and neuropathic pain.
The uniqueness of this compound lies in its formation as an impurity during the stability studies of Gabapentin, providing valuable insights into the degradation and stability of pharmaceutical formulations .
Propiedades
Fórmula molecular |
C21H35NO11 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
2-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl]-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2 |
Clave InChI |
DQSXZCQUSIDONM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(=O)N(C2)CC3(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
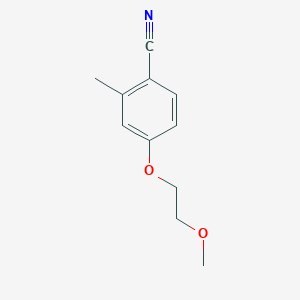
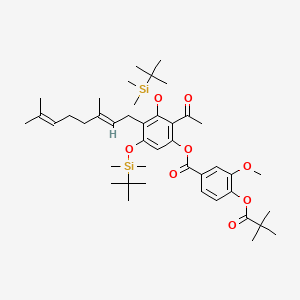
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
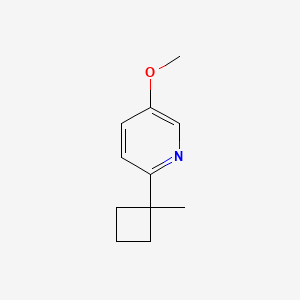

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)

